molecular formula C3H6N2O2 B14372888 N-(2-Oxopropyl)nitrous amide CAS No. 89871-83-0

N-(2-Oxopropyl)nitrous amide

Cat. No.: B14372888
CAS No.: 89871-83-0
M. Wt: 102.09 g/mol
InChI Key: VVOLINMDRYJSQU-UHFFFAOYSA-N
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Description

N-(2-Oxopropyl)nitrous amide: is a nitrosamine compound that is structurally characterized by the presence of a nitroso group attached to the nitrogen of an amide. This compound is known for its role in inducing pancreatic ductal adenocarcinomas in certain rodent models . It is also referred to as nitrosobis(2-oxopropyl)amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Oxopropyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide.

Industrial Production Methods: the general approach involves the use of nitrating reagents such as AgNO2, NaNO2, and Fe(NO3)3·9H2O to introduce the nitroso group .

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxopropyl)nitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Oxopropyl)nitrous amide, also known as N-Nitrosobis(2-oxopropyl)amine, is a nitrosamine compound with a nitroso group attached to a bis(2-oxopropyl)amine moiety. It is primarily used in research due to its mutagenic properties, particularly affecting pancreatic acinar cells.

Scientific Research Applications

Mutagenicity Studies
this compound serves as a model compound for studying mutagenic mechanisms. Its mutagenicity is attributed to its metabolic activation, which generates reactive intermediates capable of forming DNA adducts. This process can initiate tumorigenesis, particularly in pancreatic tissues, highlighting its relevance in studies related to cancer development.

Cancer Research
The compound has been shown to induce mutations in pancreatic acinar cells, leading to alterations in cellular function and proliferation. N-Nitrosobis(2-oxopropyl)amine is a potent and selective pancreatic carcinogen in the Syrian golden hamster, and this model has been used to study pancreatic cancer, as chemically induced pancreatic neoplasms are morphologically similar to those found in humans .

Toxicology
this compound is a subject of interest in toxicology and cancer research due to the presence of the nitroso group, which contributes to the compound's reactivity and biological activity.

Carcinogenesis Studies
N-nitrosobis(2-oxopropyl)amine induces tumors of the pancreatic duct and lung tumors . It also induces hepatocellular and cholangiocellular neoplasms . N-nitrosobis(2-oxopropyl) amine appears to be the most potent carcinogen in hamsters .

Interactions with Biological Macromolecules

Research into the interactions of this compound reveals its capacity to engage with various biological macromolecules: These interactions underscore its significance as a tool for understanding mutagenic pathways.

Comparative Studies

Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
N-Nitrosomethyl(2-oxopropyl)amineNitrosamineExhibits different mutagenic potential compared to this compound.
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amineNitrosamineLess potent mutagen than this compound; used for comparative studies.
N-NitrosodiethylamineNitrosamineKnown carcinogen with distinct biological pathways; often used as a reference standard.

Properties

CAS No.

89871-83-0

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C3H6N2O2/c1-3(6)2-4-5-7/h2H2,1H3,(H,4,7)

InChI Key

VVOLINMDRYJSQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNN=O

Origin of Product

United States

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